molecular formula C8H4BrCl2F3 B1456794 2-(Bromomethyl)-1,3-dichloro-4-(trifluoromethyl)benzene CAS No. 1092461-07-8

2-(Bromomethyl)-1,3-dichloro-4-(trifluoromethyl)benzene

Cat. No.: B1456794
CAS No.: 1092461-07-8
M. Wt: 307.92 g/mol
InChI Key: OAKBDJKNTUNRSH-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-1,3-dichloro-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a benzene ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-1,3-dichloro-4-(trifluoromethyl)benzene typically involves the bromination of a suitable precursor. One common method is the bromination of 1,3-dichloro-4-(trifluoromethyl)benzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-1,3-dichloro-4-(trifluoromethyl)benzene undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, such as amines or thiols, to form new carbon-nitrogen or carbon-sulfur bonds.

    Oxidation: The bromomethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The compound can undergo reduction reactions to remove halogen atoms or reduce the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, sodium thiolate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at moderate temperatures.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions is commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for reduction reactions.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiols, and amines.

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the reduced benzene derivative with fewer halogen atoms.

Scientific Research Applications

2-(Bromomethyl)-1,3-dichloro-4-(trifluoromethyl)benzene has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    1,3-Dichloro-4-(trifluoromethyl)benzene: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.

    2-(Chloromethyl)-1,3-dichloro-4-(trifluoromethyl)benzene: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity and reaction conditions.

    2-(Bromomethyl)-1,4-dichloro-5-(trifluoromethyl)benzene: Positional isomer with different electronic and steric properties.

Uniqueness

2-(Bromomethyl)-1,3-dichloro-4-(trifluoromethyl)benzene is unique due to the combination of bromine, chlorine, and trifluoromethyl groups, which impart distinct reactivity and properties

Properties

IUPAC Name

2-(bromomethyl)-1,3-dichloro-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrCl2F3/c9-3-4-6(10)2-1-5(7(4)11)8(12,13)14/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAKBDJKNTUNRSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)Cl)CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrCl2F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401203982
Record name 2-(Bromomethyl)-1,3-dichloro-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401203982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092461-07-8
Record name 2-(Bromomethyl)-1,3-dichloro-4-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092461-07-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Bromomethyl)-1,3-dichloro-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401203982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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